3-(1,5-二甲基-3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-基)-1-(4-甲氧基苯甲酰)硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

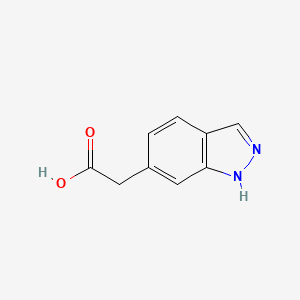

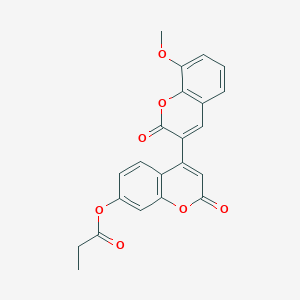

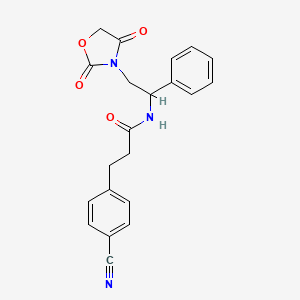

The compound is a thiourea derivative, which is a class of compounds known for their diverse biological activities and applications in various fields of chemistry. Thioureas are characterized by the presence of a thiocarbonyl group attached to two amine groups. The specific compound mentioned includes a pyrazole ring, which is a five-membered heterocycle with two adjacent nitrogen atoms, and a 4-methoxybenzoyl group, indicating the presence of a methoxy substituent on a benzene ring that is part of a benzoyl moiety.

Synthesis Analysis

The synthesis of thiourea derivatives often involves the reaction of an amine with thiocyanates or isothiocyanates. In the context of the provided papers, similar compounds have been synthesized through various methods. For instance, one-pot synthesis methods have been employed to create thiourea derivatives containing pyrazole rings by reacting amino-pyrazoles with acylisothiocyanates . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be applied.

Molecular Structure Analysis

The molecular structure of thiourea derivatives can be confirmed using techniques such as single crystal X-ray diffraction, as seen in the papers provided . These structures often exhibit interesting conformational features, such as dihedral angles between rings indicating twisted conformations , and intramolecular hydrogen bonding which can affect the overall molecular geometry . The presence of substituents like the 4-methoxybenzoyl group can influence the planarity and electronic distribution within the molecule .

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions due to their functional groups. The reactivity can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the electrophilic and nucleophilic regions of the molecule . The papers do not provide specific reactions for the compound , but general reactions for thioureas may include transformations involving the thiocarbonyl group or reactions at the nitrogen atoms of the pyrazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives can be diverse. They may exhibit thermal stability, as indicated by thermogravimetric analysis . The crystal packing can be influenced by hydrogen bonding interactions, which can lead to the formation of supramolecular structures . The electronic structure and properties like non-linear optical behavior can be studied using computational methods such as density functional theory (DFT) calculations . Solvent effects can also play a role in the structural parameters of these compounds .

科学研究应用

合成和化学行为

研究人员已经开发出各种合成途径来创建硫脲化合物的衍生物,包括上述化合物。例如,Hassan 等人 (2012) 详细介绍了用硫脲与乙炔二甲酸二甲酯反应合成吡唑氧噻唑烷衍生物的新方法,表明了一种创建结构相关化合物的方法,该化合物在材料科学和化学中具有潜在应用 (Hassan 等人,2012).

抗菌性能

Khidre 和 Radini (2021) 合成了包含吡啶部分的新型噻唑衍生物,并评估了它们作为抗菌剂。他们的工作重点是开发用于抗菌的化合物,展示了硫脲衍生物在为对抗微生物感染的新疗法做出贡献方面的潜力 (Khidre & Radini,2021).

传感器应用

Wang 等人 (2016) 开发了一种基于苯乙炔衍生物的新型荧光探针,用于检测硫脲,展示了该化合物在环境监测和安全评估中的应用。该传感器具有高特异性、优异的稳定性和良好的重现性,表明其在检测各种样品中的硫脲和其他有机物的潜力 (Wang 等人,2016).

抗癌活性

还报道了合成并评估了新的吡唑并[3,4-d]嘧啶-4-酮衍生物的抗癌活性。Abdellatif 等人 (2014) 强调了这些衍生物在抑制肿瘤生长方面的潜力,特别是针对 MCF-7 人乳腺癌细胞系。这项研究指出了硫脲衍生物在肿瘤学中的治疗潜力 (Abdellatif 等人,2014).

结构和光谱表征

Ali 等人 (2004) 和 Abosadiya 等人 (2019) 为理解苯甲酰硫脲衍生物的结构和光谱性质做出了贡献。这些研究深入了解了分子构型、分子间相互作用以及形成聚合链的潜力,这对于开发具有特定物理和化学性质的材料至关重要 (Ali 等人,2004; Abosadiya 等人,2019).

作用机制

Target of action

Zinc is an essential trace element that plays a role in numerous biological functions. It is a key component in many enzymes and plays an important role in protein synthesis and in cell division .

Mode of action

Zinc has three primary biological roles: catalytic, structural, and regulatory. The catalytic and structural role of zinc is well established .

Biochemical pathways

Zinc is involved in numerous biochemical pathways. It is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . It plays a pivotal role during numerous physiological processes, including cell cycle progression, immune functions, and many other physiological procedures .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of zinc can vary depending on the form in which it is ingested. For example, zinc absorption in humans could be improved by zinc complexation with gluconate .

Result of action

Zinc’s effects are achieved through the modulation of several zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways, namely those involved in proliferation, apoptosis, and antioxidant defenses .

Action environment

Environmental factors can influence the action, efficacy, and stability of zinc. For example, the form in which zinc is ingested can influence its absorption .

属性

IUPAC Name |

N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-13-17(19(26)24(23(13)2)15-7-5-4-6-8-15)21-20(28)22-18(25)14-9-11-16(27-3)12-10-14/h4-12H,1-3H3,(H2,21,22,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJDRKKHMQRHFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Morpholin-4-yl)-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2547537.png)

![8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride](/img/structure/B2547541.png)

![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2547547.png)

![1-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547548.png)

![Methyl 2-(2,5-dimethylfuran-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2547551.png)

![3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B2547557.png)